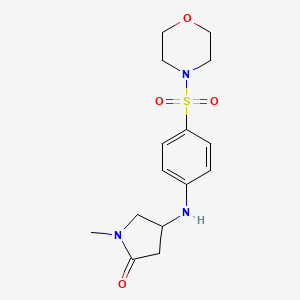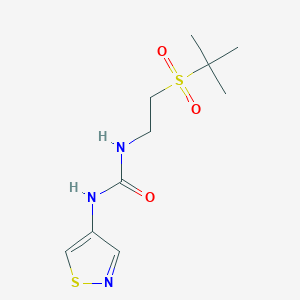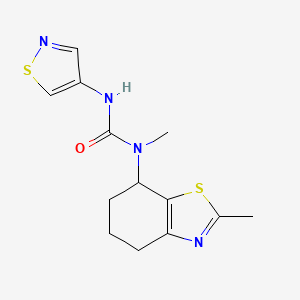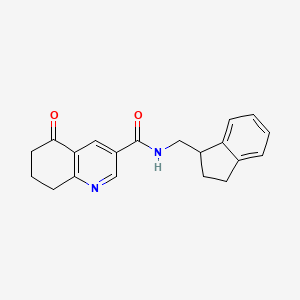
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQC is a quinoline-carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it has been proposed that N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to induce DNA damage, which can lead to apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase IIα activity, the induction of DNA damage, the inhibition of pro-inflammatory cytokine production, and the reduction of edema in animal models of inflammation. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vivo studies. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. However, one limitation of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. In addition, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide's solubility in water could facilitate its clinical translation. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in vivo could provide valuable information for its clinical use.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and 3,4-dihydro-2H-pyran-2,5-dione in the presence of acetic acid and ethanol. The microwave-assisted method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate under solvent-free conditions using a mortar and pestle.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-16(12-21-18)20(24)22-11-13-8-14-4-1-2-5-15(14)9-13/h1-2,4-5,10,12-13H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBILHRSAEVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)


![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)